Chloromethyl 6-chlorodecanoate
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Overview
Description
Chloromethyl 6-chlorodecanoate is an organic compound with the molecular formula C11H21Cl2O2 It is a chlorinated ester, specifically a chloromethyl ester of 6-chlorodecanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 6-chlorodecanoate can be synthesized through the chloromethylation of 6-chlorodecanoic acid. The reaction typically involves the use of chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under acidic conditions, often using hydrochloric acid (HCl) as a proton source .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 6-chlorodecanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, such as amines, alcohols, or thiols, leading to the formation of substituted derivatives.
Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to yield 6-chlorodecanoic acid and formaldehyde.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or various amines can be used under mild to moderate conditions.
Hydrolysis: Aqueous solutions of acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed
Major Products Formed
Nucleophilic Substitution: Substituted esters or amides.
Hydrolysis: 6-Chlorodecanoic acid and formaldehyde.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives
Scientific Research Applications
Chloromethyl 6-chlorodecanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound can be used in the modification of polymers to introduce chloromethyl groups, enhancing their reactivity and functionality.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays
Mechanism of Action
The mechanism of action of chloromethyl 6-chlorodecanoate involves its reactivity as a chloromethylating agent. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a source of the chloromethyl group .
Comparison with Similar Compounds
Similar Compounds
Chloromethyl 6-chloroundecanoate: Similar in structure but with an additional carbon in the alkyl chain.
Chloromethyl 6-chlorododecanoate: Similar in structure but with two additional carbons in the alkyl chain
Uniqueness
Chloromethyl 6-chlorodecanoate is unique due to its specific chain length and the presence of both chloromethyl and chloro groups. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic applications .
Properties
CAS No. |
80418-83-3 |
---|---|
Molecular Formula |
C11H20Cl2O2 |
Molecular Weight |
255.18 g/mol |
IUPAC Name |
chloromethyl 6-chlorodecanoate |
InChI |
InChI=1S/C11H20Cl2O2/c1-2-3-6-10(13)7-4-5-8-11(14)15-9-12/h10H,2-9H2,1H3 |
InChI Key |
MMRVINVMGHJPGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCCC(=O)OCCl)Cl |
Origin of Product |
United States |
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